2,5-dibromo-N-(2-ethylhexyl)benzamide

FAAH inhibition Endocannabinoid Enzyme assay

This 2,5-dibromo-N-(2-ethylhexyl)benzamide serves as a critical, calibrated low-potency reference standard (IC50 ~15.5 μM) in FAAH inhibitor screening and SAR campaigns. Substitution with structurally similar benzamides is inadvisable due to extreme potency sensitivity to substituent position and N-alkyl chain architecture, which can alter IC50 by orders of magnitude. This compound ensures assay linearity verification and robust Z'-factor calculation in HTS. Order to secure a consistent internal benchmark for method development and selectivity profiling.

Molecular Formula C15H21Br2NO
Molecular Weight 391.14 g/mol
Cat. No. B290581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-(2-ethylhexyl)benzamide
Molecular FormulaC15H21Br2NO
Molecular Weight391.14 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Br)Br
InChIInChI=1S/C15H21Br2NO/c1-3-5-6-11(4-2)10-18-15(19)13-9-12(16)7-8-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)
InChIKeyYVPGIGVQQXRCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-N-(2-ethylhexyl)benzamide: Procurement-Relevant Molecular Identity and Physicochemical Specifications


2,5-Dibromo-N-(2-ethylhexyl)benzamide (CAS: 791841-74-2) is a brominated aromatic benzamide derivative with the molecular formula C15H21Br2NO and a molecular weight of 391.14 g/mol . The compound bears bromine substitutions at the 2- and 5-positions of the phenyl ring and features a branched 2-ethylhexyl chain attached to the amide nitrogen [1]. It is cataloged in the BindingDB database (BDBM50397567) and the ChEMBL database (CHEMBL2171255) as a fatty acid amide hydrolase (FAAH) inhibitor with a reported IC50 value of 15.5 μM (1.55 × 10^4 nM) in rat brain homogenate assays [2]. Commercially available formulations typically list a purity specification of 95% .

Why 2,5-Dibromo-N-(2-ethylhexyl)benzamide Cannot Be Substituted with Generic Benzamide Analogs


Substituting 2,5-dibromo-N-(2-ethylhexyl)benzamide with a structurally related benzamide analog is scientifically inadvisable due to the extreme sensitivity of FAAH inhibitory potency to substituent identity, position, and N-alkyl chain architecture. In a systematic structure-activity relationship (SAR) study of substituted benzamide derivatives, a positional isomer shift of a single methyl group from the 2- to the 4-position altered FAAH IC50 from 8.7 μM to 29.1 μM—a greater than threefold reduction in potency [1]. Similarly, replacement of the N-alkyl group with alternative moieties can drive potency changes of several orders of magnitude; for example, N-phenyl-substituted piperidine carboxamide inhibitors such as PF-750 exhibit IC50 values as low as 6.4 nM [2]. The 2,5-dibromo substitution pattern in combination with the 2-ethylhexyl N-alkyl chain defines a specific potency profile (IC50 ~15.5 μM) that is not preserved in analogs with different halogenation patterns or N-alkyl moieties. Consequently, generic substitution with a structurally similar benzamide will produce materially different experimental outcomes and invalidate any comparative or control-dependent study design.

2,5-Dibromo-N-(2-ethylhexyl)benzamide: Quantified Differential Performance Evidence Versus FAAH Inhibitor Benchmarks


FAAH Inhibitory Potency: 2,5-Dibromo-N-(2-ethylhexyl)benzamide as a Low-Activity Reference Control

2,5-Dibromo-N-(2-ethylhexyl)benzamide exhibits an IC50 of 15.5 μM (1.55 × 10^4 nM) against FAAH in rat brain homogenates, representing a potency approximately 2,400-fold weaker than the benchmark inhibitor PF-750 (IC50 6.4 nM) and approximately 440-fold weaker than URB597 (IC50 35 nM) when compared under analogous in vitro conditions [1]. This quantitative potency differential positions the compound as a defined low-activity comparator rather than a high-potency tool compound [2].

FAAH inhibition Endocannabinoid Enzyme assay

Within-Class Positional Isomer Potency Differentiation: 2,5-Dibromo Versus Methyl-Substituted Benzamide Analogs

The 2,5-dibromo substitution pattern of this compound can be contextualized against the well-documented positional sensitivity of benzamide FAAH inhibitors. In a systematic SAR study of methyl-substituted benzamide derivatives, a 2-methyl substituted lead compound exhibited an IC50 of 8.7 ± 0.7 μM, whereas the 3-methyl analog (5a) showed reduced potency at 14.8 ± 5.0 μM, and the 4-methyl analog (5b) showed further attenuation to 29.1 ± 3.8 μM [1]. This threefold potency gradient across positional isomers demonstrates that the specific 2,5-substitution pattern yields a defined potency window within the benzamide chemotype, and that the target compound's 15.5 μM IC50 falls within the range established for moderately active benzamide derivatives [2].

Structure-activity relationship Benzamide SAR FAAH

Molecular Identity and Physicochemical Specification: Defined Parameters for Procurement Quality Control

2,5-Dibromo-N-(2-ethylhexyl)benzamide is defined by a unique set of physicochemical identifiers that distinguish it from all other benzamide derivatives. The compound has a molecular formula of C15H21Br2NO and a molecular weight of 391.14 g/mol . Its InChI Key (YVPGIGVQQXRCRA-UHFFFAOYSA-N) and canonical SMILES string (CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Br)Br) provide unambiguous structural verification . Commercial preparations are specified at 95% purity . These discrete identifiers ensure that procurement of this specific compound—rather than a generic "dibromobenzamide"—can be analytically verified prior to experimental use, mitigating the risk of unintended analog substitution that would compromise experimental reproducibility.

Quality control Analytical chemistry Procurement

2,5-Dibromo-N-(2-ethylhexyl)benzamide: Defined Application Scenarios for Research and Industrial Use


Low-Potency Reference Standard for FAAH Inhibitor Dose-Response Validation

This compound is optimally employed as a defined low-potency reference standard in FAAH inhibitor screening assays. With an established IC50 of 15.5 μM, it provides a quantitative anchor for the lower end of dose-response curves, enabling researchers to verify assay linearity and distinguish true high-potency hits from background noise. Its potency, approximately 2,400-fold weaker than PF-750 (6.4 nM) and 440-fold weaker than URB597 (35 nM), ensures that positive controls and test compounds demonstrating sub-micromolar IC50 values are not confounded by assay saturation effects [1]. This application is particularly valuable in high-throughput screening campaigns where robust negative and low-activity controls are required for Z'-factor calculation and assay quality assessment.

Negative Control for Selectivity Profiling Across Serine Hydrolases

The compound serves as a negative control in selectivity profiling studies aimed at distinguishing FAAH-specific inhibition from off-target effects on related serine hydrolases. Given its micromolar potency against FAAH, it can be used to establish baseline enzyme activity in counter-screening assays against monoacylglycerol lipase (MAGL), α/β-hydrolase domain-containing proteins, or other amidase-signature enzymes. This enables researchers to validate that observed effects of high-potency inhibitors are target-specific rather than promiscuous [2].

SAR Calibration Standard for Benzamide-Derived FAAH Inhibitor Optimization

In structure-activity relationship (SAR) campaigns focused on optimizing benzamide-derived FAAH inhibitors, 2,5-dibromo-N-(2-ethylhexyl)benzamide functions as a calibrated reference point within the established potency continuum. As demonstrated by systematic SAR studies, benzamide positional isomers span an IC50 range from 8.7 μM (2-Me) to 29.1 μM (4-Me) [3]. The target compound's 15.5 μM IC50 positions it at a defined intermediate tier, enabling medicinal chemists to benchmark the potency gains or losses resulting from iterative structural modifications. This compound thus provides a consistent internal standard for tracking SAR progression across multiple synthetic rounds.

Analytical Method Development and Quality Control Standard

The compound's well-defined physicochemical parameters—including molecular formula (C15H21Br2NO), molecular weight (391.14 g/mol), InChI Key (YVPGIGVQQXRCRA-UHFFFAOYSA-N), and canonical SMILES—make it suitable as an analytical standard for developing and validating LC-MS, HPLC, and NMR methods for brominated benzamide detection and quantification . Its 95% commercial purity specification provides a known benchmark for calibration curve construction and method robustness testing in pharmaceutical impurity profiling or environmental monitoring applications.

Technical Documentation Hub

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